2-({3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a methoxybenzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the chlorinated phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the chlorinated phenoxy intermediate.
Coupling with methoxybenzoyl chloride: The chlorinated phenoxy intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.
Introduction of the hydrazinecarbothioamide moiety: The final step involves the reaction of the methoxybenzoyl derivative with 3-morpholinopropyl hydrazinecarbothioamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can target the carbonyl and hydrazinecarbothioamide moieties.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy and phenoxy groups.
Reduction: Reduced forms of the carbonyl and hydrazinecarbothioamide moieties.
Substitution: Substituted derivatives of the chlorinated phenoxy group.
Scientific Research Applications
2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
- **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
- **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C24H31ClN4O4S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
1-[[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C24H31ClN4O4S/c1-17-14-20(5-6-21(17)25)33-16-19-15-18(4-7-22(19)31-2)23(30)27-28-24(34)26-8-3-9-29-10-12-32-13-11-29/h4-7,14-15H,3,8-13,16H2,1-2H3,(H,27,30)(H2,26,28,34) |
InChI Key |
UPEQWNUSZIZXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)NNC(=S)NCCCN3CCOCC3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.